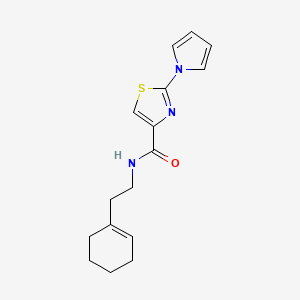

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c20-15(17-9-8-13-6-2-1-3-7-13)14-12-21-16(18-14)19-10-4-5-11-19/h4-6,10-12H,1-3,7-9H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGJPHIYGMEJAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2=CSC(=N2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the cyclohexene derivative, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the thiazole ring. The pyrrole ring is then introduced through a condensation reaction with an appropriate amine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide exhibits significant antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial effects against common pathogens.

- Method : In vitro testing against Gram-positive and Gram-negative bacteria.

- Results : The compound displayed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly against breast cancer cell lines.

Case Study: Anticancer Activity

- Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).

- Method : Sulforhodamine B (SRB) assay for cell viability.

- Results : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation.

Case Study: Anti-inflammatory Effects

- Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Method : Measurement of cytokine levels post-treatment.

- Results : Treatment with the compound resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.

Comparison with Similar Compounds

Structural Analogues from Thiazole-Carboxamide Series ()

Compounds 108–111 share the N-(4,4-difluorocyclohexyl)-2-substituted-thiazole-4-carboxamide scaffold but differ in substituents at the thiazole-2 position. Key comparisons include:

| Compound ID | Thiazole-2 Substituent | Amine Group | Yield (%) | Notable Properties |

|---|---|---|---|---|

| 108 | 3-methyl-1-(3,4,5-TMB-amido)butyl | 4,4-Difluorocyclohexyl | 78 | High yield; lipophilic TMB group |

| 109 | 2-phenyl-1-(3,4,5-TMB-amido)ethyl | 4,4-Difluorocyclohexyl | 67 | Moderate yield; aromatic phenyl group |

| 110 | 2-(4-hydroxyphenyl)-1-(3,4,5-TMB-amido)ethyl | 4,4-Difluorocyclohexyl | 35 | Low yield; polar hydroxyl group |

| 111 | 1-(3,4,5-TMB-amido)pyrrolidin-2-yl | 4,4-Difluorocyclohexyl | 39 | Pyrrolidine ring; moderate yield |

| Target | 1H-pyrrol-1-yl | 2-(cyclohex-1-en-1-yl)ethyl | N/A | Predicted higher rigidity than difluoro analogs |

Key Observations :

- Substituent Effects : The target’s pyrrole group (aromatic, planar) contrasts with the alkyl/aryl groups in 108–110 , which may reduce steric hindrance and improve target binding .

- The cyclohexenyl group’s unsaturated bond may increase reactivity compared to the difluoro analogs .

- Synthetic Challenges : Low yields in 110 and 111 (35–39%) suggest steric or electronic challenges in coupling bulky/polar substituents, which may also apply to the target compound’s synthesis .

Pyrrolidine/Thiazole Derivatives in Patents ()

- Example 51 () : Contains a 4-hydroxy-pyrrolidine-2-carboxamide linked to a 4-methylthiazol-5-yl benzyl group. Unlike the target, this compound incorporates a hydroxy-pyrrolidine and methylthiazole, likely enhancing hydrogen-bonding capacity and kinase selectivity .

- Piperidine-Acetamide Derivatives (): Feature piperidine-4-ylidene acetamide groups attached to quinoline scaffolds.

Cyclohexenyl Derivatives ()

- Compound d (): 4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol shares the cyclohexenyl moiety with the target. The phenol group in d increases polarity, whereas the target’s thiazole-carboxamide core may improve membrane permeability .

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 301.4 g/mol

- CAS Number : 1207054-37-2

The structure features a thiazole ring, a pyrrole moiety, and a cyclohexene group, which are critical for its biological activity.

Preliminary studies indicate that N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide may interact with various biological targets, influencing cellular processes such as gene regulation and apoptosis. The compound's thiazole and pyrrole rings suggest potential interactions with enzymes involved in signal transduction pathways.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. It is believed to inhibit specific lysine acetyltransferases (KATs), particularly those in the MYST family, which are implicated in cancer cell proliferation and survival. Inhibiting these enzymes can lead to altered gene expression profiles that favor apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity

| Study Reference | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Xia et al. | A549 | 26 | KAT inhibition |

| Fan et al. | H460 | 0.75 - 4.21 | Apoptosis induction |

Synthesis and Modification

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide typically involves multi-step organic reactions, allowing for modifications that can enhance its biological activity. Key synthetic steps include:

- Formation of the thiazole ring.

- Introduction of the cyclohexene group.

- Attachment of the pyrrole moiety.

This modular approach enables chemists to explore various derivatives with potentially improved pharmacological profiles.

Case Study 1: KAT Inhibition in Cancer Research

In a study focusing on KAT inhibitors, N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide was evaluated for its ability to inhibit KAT6A, a member of the MYST family involved in histone acetylation. The results indicated significant inhibition at concentrations below 30 µM, suggesting its potential utility in cancer therapeutics targeting epigenetic regulation.

Case Study 2: Structure Activity Relationship (SAR)

A series of derivatives based on this compound were synthesized to investigate their SAR concerning anticancer activity. Modifications to the pyrrole and thiazole components resulted in compounds with varying degrees of KAT inhibition and cytotoxicity against different cancer cell lines, highlighting the importance of structural optimization in drug development.

Q & A

Q. Advanced: How can steric hindrance from bulky substituents (e.g., cyclohexenyl) be mitigated during amide coupling?

Answer:

- Optimized Conditions : Use excess amine (1.5–2.0 eq) and prolonged reaction times (24–48 hrs) in polar aprotic solvents (DMF or DCM). For instance, coupling 4,4-difluorocyclohexan-1-amine with sterically hindered acids achieved 78% yield under method A .

- Alternative Coupling Agents : T3P or PyBOP may improve efficiency for bulky substrates .

- Monitoring : LC-MS tracking of reaction progress helps identify incomplete coupling early .

Basic: What analytical techniques are essential to confirm the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclohexenyl CH=CH at δ 5.5–6.0 ppm, pyrrole NH at δ 10–12 ppm) and carbon backbone .

- ESI-MS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z within 0.1 Da) .

- HPLC : Confirms purity (>95%) using C18 columns and gradient elution (e.g., 10–90% acetonitrile/water) .

Q. Advanced: How can discrepancies in ¹³C NMR data (e.g., carbonyl shifts) be resolved for structurally similar analogs?

Answer:

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; carboxamide C=O typically resonates at δ 165–170 ppm .

- Dynamic Effects : Rotamers in cyclohexenyl/pyrrole groups may split signals; variable-temperature NMR can clarify .

- X-ray Crystallography : Resolves ambiguity for crystalline derivatives (e.g., bond angles in thiazole-amide linkages) .

Basic: What purification strategies ensure high purity (>95%) for this compound?

Answer:

- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane or DCM/methanol .

- Preparative HPLC : Ideal for polar derivatives; C18 columns with 0.1% TFA modifier improve resolution .

- Recrystallization : Ethanol/water mixtures effectively remove unreacted amines or coupling byproducts .

Q. Advanced: How can low yields (<40%) in final coupling steps be addressed?

Answer:

- Byproduct Analysis : LC-MS identifies hydrolyzed acids or dimerized species; adjust stoichiometry or activate carboxylic acids in situ .

- Microwave Assistance : Shortens reaction times (e.g., 30 mins at 80°C) and improves yields for thermally sensitive amines .

- Protecting Groups : Temporary Boc protection of amines (e.g., cyclohexenylethylamine) prevents side reactions .

Basic: How does the electronic nature of the 1H-pyrrol-1-yl substituent influence the thiazole core’s reactivity?

Answer:

- Electron-Donating Effects : The pyrrole’s lone pair delocalization increases electron density at C2 of the thiazole, enhancing electrophilic substitution (e.g., halogenation) at C5 .

- Acid Stability : Protonation at pyrrole NH (pKa ~4–5) may destabilize the compound under acidic conditions, requiring pH-controlled synthesis .

Q. Advanced: Can computational modeling predict the impact of substituents (e.g., cyclohexenyl) on bioactivity?

Answer:

- DFT Calculations : Optimize geometries to assess steric clashes (e.g., cyclohexenyl’s chair vs. boat conformation) .

- Docking Studies : Map interactions with biological targets (e.g., kinases) using PyMOL or AutoDock, guided by analogs with known IC₅₀ values .

Basic: What are the stability considerations for this compound during storage?

Answer:

Q. Advanced: How can oxidative degradation pathways (e.g., thiazole ring opening) be characterized?

Answer:

- Forced Degradation Studies : Expose to H₂O₂ (0.1–3%) and monitor via LC-MS for sulfoxide/sulfone formation .

- Radical Scavengers : Add BHT or ascorbic acid to formulations to mitigate autoxidation .

Basic: What synthetic precursors are critical for constructing the thiazole-4-carboxamide scaffold?

Answer:

Q. Advanced: How can regioselectivity challenges in thiazole ring formation be addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.